molecular formula C16H7N2O5- B242181 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate

1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate

Cat. No. B242181
M. Wt: 307.24 g/mol
InChI Key: OKPNYGAWTYOBFZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate, also known as HPPH, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. HPPH belongs to the family of photosensitizers, which are molecules that can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.

Mechanism of Action

The mechanism of action of 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate involves the activation of the photosensitizer by light to produce ROS that can damage cancer cells. When 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate is exposed to light of a specific wavelength, it absorbs the light and enters an excited state. This excited state can then react with molecular oxygen to produce singlet oxygen and other ROS that can damage cellular components, including DNA, lipids, and proteins. This damage can lead to cell death and the destruction of cancer cells.
Biochemical and Physiological Effects:
1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate has been shown to have a high affinity for cancer cells compared to normal cells, which allows for selective targeting of cancer cells. It has also been shown to be non-toxic in the absence of light, which minimizes the risk of side effects. Additionally, 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate has a long half-life in the bloodstream, which allows for effective accumulation in tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate in lab experiments is its high selectivity for cancer cells, which allows for effective targeting of tumors. Additionally, 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate is non-toxic in the absence of light, which minimizes the risk of side effects. However, one limitation of using 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate is its dependence on light for activation, which may limit its effectiveness in deep-seated tumors or in areas of the body that are difficult to access with light.

Future Directions

There are several future directions for the research and development of 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the use of 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate in humans. Finally, new delivery methods for 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate, such as nanoparticles or liposomes, may improve its effectiveness in targeting tumors.

Synthesis Methods

The synthesis of 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate involves the condensation of 4-hydroxy-3-nitrophenylacetic acid with 2-aminophenol followed by cyclization with phosgene. This reaction yields 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate as a yellow powder with a purity of over 95%.

Scientific Research Applications

1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective in photodynamic therapy (PDT), a non-invasive treatment that uses light to activate photosensitizers to kill cancer cells. 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate has been tested in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and pancreatic cancer.

properties

Product Name

1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate

Molecular Formula

C16H7N2O5-

Molecular Weight

307.24 g/mol

IUPAC Name

1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate

InChI

InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22)/p-1

InChI Key

OKPNYGAWTYOBFZ-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2

Origin of Product

United States

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